![molecular formula C20H16FN5O B6481111 N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide CAS No. 897623-64-2](/img/structure/B6481111.png)
N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The presence of a fluorophenyl group indicates that the compound contains a benzene ring with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrazole ring, naphthalene moiety, and fluorophenyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the tetrazole ring is known to participate in various chemical reactions . The naphthalene moiety could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and stability .Scientific Research Applications
Antimicrobial Activity
Compounds with a similar structure, such as pyrazoles, have been reported to exhibit antimicrobial activity . This suggests that “F2070-1719” could potentially be used in the development of new antimicrobial agents.
Anti-inflammatory Activity
Pyrazoles, which share a similar structure with “F2070-1719”, have been found to possess anti-inflammatory properties . Therefore, “F2070-1719” could potentially be used in the treatment of inflammatory conditions.
Antioxidant Activity
Similar to the above, pyrazoles have also been reported to exhibit antioxidant activity . This suggests that “F2070-1719” could potentially be used as an antioxidant.
Antitumor Activity
Compounds with a similar structure have been found to exhibit antitumor activity . This suggests that “F2070-1719” could potentially be used in the treatment of various types of cancer.
Cytotoxicity Activity
Pyrazoles have been reported to exhibit cytotoxicity activity . This suggests that “F2070-1719” could potentially be used in the development of new cytotoxic agents.
Analgesic Activity
Compounds with a similar structure have been found to possess analgesic properties . Therefore, “F2070-1719” could potentially be used in the treatment of pain.
Mechanism of Action
Target of Action
It’s worth noting that many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of F2070-1719 is currently unknown. Compounds with similar structures often interact with their targets by binding to them, thereby modulating their function . This can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
For instance, indole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Pharmacokinetic and pharmacodynamic features are important predictors of the therapeutic efficacy of a drug
Result of Action
Similar compounds have been found to have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects suggest that F2070-1719 may have a broad range of molecular and cellular impacts.
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O/c21-16-8-10-17(11-9-16)26-19(23-24-25-26)13-22-20(27)12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11H,12-13H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMPDJODIGAUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=NN=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide |
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